molecular formula C17H26ClN3O2 B4578619 N-(tert-butyl)-4-(5-chloro-2-methoxybenzyl)-1-piperazinecarboxamide

N-(tert-butyl)-4-(5-chloro-2-methoxybenzyl)-1-piperazinecarboxamide

Cat. No. B4578619
M. Wt: 339.9 g/mol
InChI Key: QICJAOPBEVMRMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions between carbamimide and aromatic acids in the presence of coupling agents under basic conditions, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate by Sanjeevarayappa et al. (2015) (Sanjeevarayappa et al., 2015). These procedures are characterized by the use of spectroscopic techniques for characterization, including LCMS, NMR, and IR, alongside CHN elemental analysis and XRD data for structure confirmation.

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using X-ray diffraction studies. For instance, derivatives of N-Boc piperazine have been structurally characterized, revealing linear or L-shaped conformations depending on the substituents, as detailed by Kulkarni et al. (2016) (Kulkarni et al., 2016). These studies also include analyses of intermolecular interactions and crystal packing, contributing to a deeper understanding of the compound's molecular architecture.

Chemical Reactions and Properties

Chemical modification and reactivity studies, such as those conducted on related piperazine derivatives, shed light on the potential functional group transformations and the impact of structural changes on the compound's properties. For example, Nie et al. (2020) explored the chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, revealing insights into the structure-activity relationships (Nie et al., 2020).

Scientific Research Applications

Synthesis and Characterization

N-(tert-butyl)-4-(5-chloro-2-methoxybenzyl)-1-piperazinecarboxamide and its derivatives are often synthesized through condensation reactions involving various organic compounds. These compounds are characterized by techniques such as LCMS, NMR (1H, 13C), IR spectroscopy, and X-ray diffraction studies. This level of characterization helps in understanding the structural and chemical properties, which is crucial for their application in medicinal chemistry and drug development (Sanjeevarayappa et al., 2015).

Biological Evaluation

Derivatives of N-(tert-butyl)-4-(5-chloro-2-methoxybenzyl)-1-piperazinecarboxamide have been evaluated for various biological activities, including antibacterial and anthelmintic activities. These evaluations are important for identifying potential therapeutic uses of these compounds. For instance, certain derivatives have shown moderate anthelmintic activity, indicating their potential use in treating parasitic worm infections (Sanjeevarayappa et al., 2015).

Antimicrobial and Analgesic Agents

Compounds synthesized from N-(tert-butyl)-4-(5-chloro-2-methoxybenzyl)-1-piperazinecarboxamide and related structures have been explored as anti-inflammatory and analgesic agents. Their ability to inhibit cyclooxygenase enzymes (COX-1/COX-2) suggests their potential as therapeutic agents for inflammation and pain management. These activities are assessed through various pharmacological screenings, indicating their effectiveness compared to standard drugs (Abu‐Hashem et al., 2020).

Pharmacological Properties

The pharmacological properties of derivatives, including their selectivity and potency as receptor ligands, are of significant interest. Studies focus on modifications to enhance receptor affinity and selectivity, particularly for targets like dopamine receptors. This research contributes to the development of compounds with potential applications in treating neurological and psychiatric disorders (Leopoldo et al., 2002).

Development of New Protecting Groups

The synthesis of N-(tert-butyl)-4-(5-chloro-2-methoxybenzyl)-1-piperazinecarboxamide derivatives has led to the development of new protecting groups for carboxamide functions. These groups are designed to be stable under certain conditions but removable under others, facilitating the synthesis of complex organic molecules. This advancement is crucial for synthetic chemistry and drug development, enabling the creation of novel compounds with potential therapeutic applications (Muranaka et al., 2011).

properties

IUPAC Name

N-tert-butyl-4-[(5-chloro-2-methoxyphenyl)methyl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClN3O2/c1-17(2,3)19-16(22)21-9-7-20(8-10-21)12-13-11-14(18)5-6-15(13)23-4/h5-6,11H,7-10,12H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICJAOPBEVMRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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